(4-ethyl-3-methylphenyl)methanol
Description
(4-Ethyl-3-methylphenyl)methanol is a substituted benzyl alcohol derivative with a phenyl ring bearing ethyl (-C₂H₅) and methyl (-CH₃) groups at the 4- and 3-positions, respectively, and a hydroxymethyl (-CH₂OH) group at the 1-position. Its molecular formula is C₁₀H₁₄O, with a molecular weight of 150.22 g/mol. The compound’s physicochemical properties are influenced by its alkyl substituents, which enhance lipophilicity compared to unsubstituted benzyl alcohol.
Properties
CAS No. |
6521-16-0 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(4-ethyl-3-methylphenyl)methanol |
InChI |
InChI=1S/C10H14O/c1-3-10-5-4-9(7-11)6-8(10)2/h4-6,11H,3,7H2,1-2H3 |
InChI Key |
CCMBTNHFTQGYPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)CO)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethyl-3-methylphenyl)methanol typically involves the reduction of the corresponding ketone, (4-ethyl-3-methylphenyl)acetone. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol, and the temperature is maintained at room temperature or slightly elevated to ensure complete reduction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4-ethyl-3-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in THF or sodium borohydride (NaBH4) in ethanol.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: (4-ethyl-3-methylphenyl)acetone or (4-ethyl-3-methylbenzaldehyde).
Reduction: (4-ethyl-3-methylphenyl)methane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(4-ethyl-3-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (4-ethyl-3-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting molecular recognition and binding.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares (4-ethyl-3-methylphenyl)methanol with three structurally related benzyl alcohol derivatives:
Key Observations :
- Lipophilicity: Alkyl substituents (e.g., ethyl, butyl) increase hydrophobicity. (4-Butylphenyl)methanol is more lipophilic than this compound due to its longer alkyl chain .
- Solubility: Polar groups like -NH₂ (in the 4-amino derivative) improve water solubility, while methoxy (-OCH₃) and alkyl groups reduce it .
Reactivity and Chemical Behavior
- Oxidation : Benzyl alcohols typically oxidize to ketones or carboxylic acids. Substituents influence reaction rates: electron-donating groups (e.g., -CH₃, -C₂H₅) decrease acidity (pKa ~15–16 for benzyl alcohol), slowing deprotonation and oxidation. Steric hindrance from the 3-methyl group may further reduce reactivity .
- Esterification: Like methanol (CH₃OH), the hydroxymethyl group can undergo esterification. However, the bulky phenyl ring may require harsher conditions compared to methanol .
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